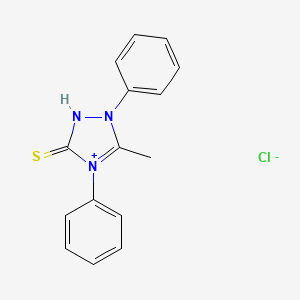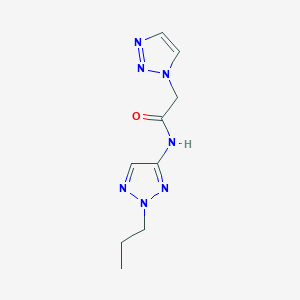
ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acid esters. This compound has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has also been reported to modulate the activity of ion channels, such as TRPV1 and P2X3, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been shown to exhibit biochemical and physiological effects in various animal models. It has been reported to reduce inflammation and pain in a rat model of arthritis. It has also been shown to reduce neuropathic pain and anxiety-like behavior in mice. Furthermore, it has been reported to exhibit anticonvulsant properties in a mouse model of epilepsy.
実験室実験の利点と制限
One of the advantages of using ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
将来の方向性
There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. One of the future directions is the investigation of its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Further studies are also needed to determine the safety profile of this compound and its potential toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the synthesis of analogs of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate may lead to the development of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves the reaction of 3-chlorobenzylamine with ethyl 3-oxo-4-pentenoate in the presence of sodium hydride. The resulting product is then treated with piperidine and ethyl chloroformate to obtain the final product. This synthesis method has been reported in several research articles and is considered a reliable method for the production of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate.
科学的研究の応用
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of research. This compound has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-3-5-10-18(23)22-12-7-11-20(15-22,19(24)25-4-2)14-16-8-6-9-17(21)13-16/h3,6,8-9,13H,1,4-5,7,10-12,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSBROGMVMAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(3-chlorobenzyl)-1-pent-4-enoylpiperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)




![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)
